Ziconotide

Overview

Description

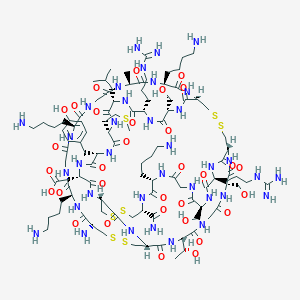

Ziconotide (SNX-111) is a synthetic analog of ω-conotoxin MVIIA, a peptide derived from the venom of the marine snail Conus magus. It selectively blocks N-type voltage-gated calcium channels (Cav2.2), inhibiting neurotransmitter release (e.g., substance P, glutamate) in spinal cord neurons, thereby interrupting pain signaling . Approved for intrathecal (IT) use in severe chronic pain refractory to opioids, this compound is notable for its non-opioid mechanism, absence of tolerance or addiction risk, and requirement for precise CNS delivery due to poor blood-brain barrier penetration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ziconotide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out in four segments, which are then connected to form the full peptide . The segments are:

- [19-25]A

- [12-18]B

- [6-11]C

- [1-5]D

After the segments are synthesized, they are sequentially connected and then cleaved from the resin to obtain the linear peptide. The final step involves liquid-phase oxidation to form the disulfide bonds, resulting in the active this compound peptide .

Industrial Production Methods: The industrial production of this compound follows a similar SPPS approach but is optimized for large-scale production. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The solid-phase synthesis method is preferred due to its efficiency and ability to produce peptides with complex structures .

Chemical Reactions Analysis

Types of Reactions: Ziconotide primarily undergoes oxidation reactions to form disulfide bonds, which are crucial for its biological activity. The peptide can also undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds.

Common Reagents and Conditions:

Oxidation: The formation of disulfide bonds is typically achieved using mild oxidizing agents such as iodine or air oxidation in an alkaline buffer.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products: The major product of the oxidation reaction is the active this compound peptide with three disulfide bonds. Hydrolysis reactions result in the breakdown of the peptide into smaller fragments .

Scientific Research Applications

Introduction to Ziconotide

This compound, a synthetic conopeptide derived from the venom of the marine snail Conus magus, is a potent analgesic used primarily for managing severe chronic pain. Approved for intrathecal administration, it functions by selectively blocking N-type calcium channels, which play a crucial role in pain signal transmission within the spinal cord. This unique mechanism differentiates this compound from traditional opioids, offering a valuable alternative for patients who are refractory to conventional pain management strategies.

Pharmacological Mechanism

This compound's analgesic effects stem from its ability to inhibit the release of neurotransmitters involved in pain signaling. By binding to N-type calcium channels, this compound disrupts the transmission of nociceptive signals at the dorsal horn of the spinal cord, thereby reducing pain perception. Unlike opioids, this compound does not lead to tolerance or addiction, making it a safer option for long-term pain management .

Chronic Pain Management

This compound is primarily indicated for patients with severe chronic pain, particularly those with conditions such as:

- Cancer-related pain

- Neuropathic pain

- Failed back surgery syndrome

Clinical studies have demonstrated this compound's efficacy in providing significant pain relief. For instance, a multicenter registry reported that 38.5% of patients experienced at least a 30% reduction in pain scores after 18 months of treatment .

Efficacy in Refractory Pain

Numerous studies have highlighted this compound's effectiveness in patients with refractory pain conditions. In a randomized controlled trial involving patients with cancer or AIDS, this compound treatment resulted in a mean percentage change in Visual Analog Scale of Pain Intensity (VASPI) scores significantly greater than placebo (69.2% vs. 4.2%) .

Safety Profile

The safety profile of this compound has been extensively evaluated. Common adverse effects include nausea, dizziness, and confusional states; however, most patients tolerate it well over extended periods . Importantly, there is no evidence of pharmacological tolerance developing with prolonged use .

Table 1: Summary of Key Clinical Trials

Notable Case Reports

- A case report documented successful management of chronic neuropathic pain in a patient unresponsive to other therapies following initiation of this compound treatment .

- Another study highlighted the use of this compound as part of a multimodal approach to manage complex regional pain syndrome (CRPS), demonstrating substantial improvements in quality of life measures.

Mechanism of Action

Ziconotide exerts its effects by selectively binding to N-type voltage-sensitive calcium channels located on the nociceptive afferent nerves in the dorsal horn of the spinal cord. This binding blocks the influx of calcium ions, which inhibits the release of pro-nociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide, and substance P. As a result, the transmission of pain signals is reduced, leading to analgesia .

Comparison with Similar Compounds

Mechanism of Action

Ziconotide binds to the α1 subunit of Cav2.2 channels, obstructing Ca²⁺ influx via electrostatic interactions with a negatively charged pocket near the channel pore . This state-independent blockade reduces presynaptic neurotransmitter release, providing analgesia without opioid receptor involvement .

Comparison with Other Calcium Channel Blockers

Table 1: Key Calcium Channel Blockers in Pain Management

| Compound | Target Channel | Administration Route | Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| This compound | Cav2.2 (N-type) | Intrathecal | High | Non-opioid, no tolerance, long-term efficacy | Narrow therapeutic window, CNS side effects |

| Gabapentinoids | Cav3.2 (T-type) | Oral/IV | Low | Oral bioavailability, broad use in neuropathy | Sedation, dizziness, tolerance potential |

| Leconotide | Cav2.2 | Intravenous | High | IV administration feasible, fewer side effects | Preclinical stage |

- Gabapentin/Pregabalin: These T-type channel modulators are first-line oral therapies for neuropathic pain but lack subtype specificity, leading to CNS side effects (e.g., drowsiness). Unlike this compound, they require systemic dosing and exhibit tolerance risks .

- Leconotide (CNSB004): A conotoxin derivative under investigation, leconotide shows comparable Cav2.2 blockade but with IV efficacy and reduced adverse events in preclinical models .

Comparison with Opioids

Table 2: this compound vs. Opioids

| Parameter | This compound | Opioids (e.g., Morphine) |

|---|---|---|

| Mechanism | N-type Ca²⁺ channel blockade | μ-opioid receptor agonism |

| Tolerance | None | Rapid development |

| Addiction Risk | None | High |

| Efficacy | Superior in refractory pain models | Effective but limited by tolerance |

| Administration | Intrathecal infusion | Multiple routes (oral, IV, IT) |

| Side Effects | Dizziness, confusion, nausea | Respiratory depression, constipation |

This compound outperforms opioids in pre-clinical models of chronic pain, particularly in morphine-refractory cases, and avoids respiratory depression . However, opioids remain preferred for non-refractory pain due to easier administration and established protocols .

Comparison with Other Conotoxin-Derived Compounds

- Conantokins: NMDA receptor antagonists (e.g., conantokin-G) with antinociceptive effects but distinct mechanisms from this compound .

- Leconotide: As noted earlier, this conotoxin analog may offer systemic efficacy, addressing this compound’s delivery limitations .

Combination Therapies

This compound is increasingly used in polytherapy regimens:

- With Opioids: Synergistic effects observed in refractory pain, allowing opioid dose reduction. A 2009 study reported 20% of patients achieved >4-point pain reduction on combined IT this compound/hydromorphone .

- With Local Anesthetics : Preclinical data show stable admixtures with ropivacaine, enhancing multimodal analgesia .

Table 3: Pharmacokinetic Comparison

| Parameter | This compound | Morphine (IT) |

|---|---|---|

| CSF Half-Life | 2.5–6.5 hours | 90–120 minutes |

| Systemic Exposure | Minimal (<1% renal) | Moderate (hepatic) |

| Titration | Low/slow dosing | Flexible dosing |

This compound’s CSF clearance mirrors physiological turnover (0.3–0.4 mL/min), requiring careful titration (0.5–1.2 mcg/day initial) to avoid psychiatric side effects (e.g., hallucinations, depression) .

Biological Activity

Ziconotide, a synthetic peptide derived from the venom of the marine snail Conus magus, is a potent analgesic primarily used for the management of severe chronic pain, particularly in patients who do not respond to conventional therapies. Its unique mechanism of action involves selective inhibition of N-type voltage-gated calcium channels (VGCCs), which play a critical role in pain signaling pathways. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.

This compound acts as a selective antagonist of N-type calcium channels (Cav2.2), which are predominantly located in the presynaptic terminals of nociceptive neurons in the spinal cord. By blocking these channels, this compound effectively reduces the release of neurotransmitters that propagate pain signals, leading to significant analgesic effects.

- Binding Affinity : this compound binds with high affinity to N-type calcium channels, exhibiting over a 1000-fold selectivity compared to other channel types such as P/Q-type channels . This selectivity is crucial for minimizing side effects associated with broader-spectrum analgesics.

- Pharmacokinetics : Administered intrathecally, this compound achieves therapeutic concentrations within the cerebrospinal fluid (CSF), where it remains effective for extended periods due to its low systemic absorption and high protein binding (approximately 50%) .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials and case studies, demonstrating its effectiveness in various patient populations suffering from refractory pain conditions.

Case Studies

- Long-term Efficacy : A notable case study involved a 48-year-old male with chronic neuropathic pain who reported a baseline pain intensity of 80 mm on a Visual Analog Scale (VAS). Following treatment with this compound, his pain level decreased to 16 mm, significantly improving his quality of life .

- Randomized Controlled Trials : A pivotal trial involving patients with cancer-related or AIDS-related pain showed that this compound provided statistically significant pain relief compared to placebo. The mean reduction in VAS scores was 53.1% for this compound versus 18.1% for placebo (P<.001) over the initial titration phase .

Summary of Clinical Findings

| Study Type | Population | Pain Relief (VAS Reduction) | Statistical Significance |

|---|---|---|---|

| Randomized Controlled Trial | Cancer/AIDS Patients | 53.1% (this compound) vs 18.1% (placebo) | P<0.001 |

| Long-term Case Study | Chronic Neuropathic Pain | 80 mm to 16 mm | Not applicable |

Safety and Tolerability

This compound is generally well-tolerated; however, it is associated with specific adverse effects such as dizziness, nausea, and potential risk of meningitis when used with external infusion systems . Importantly, unlike opioids, prolonged use does not lead to tolerance or addiction, making it a valuable option for chronic pain management .

Future Directions and Research

Recent studies are exploring innovative delivery methods for this compound to enhance its therapeutic potential. For example, engineered virus-like particles have been developed to facilitate crossing the blood-brain barrier (BBB), potentially allowing for non-invasive administration routes . This advancement could expand this compound's applicability beyond intrathecal delivery.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for assessing ziconotide's pharmacokinetics in intrathecal (IT) delivery?

Methodological Answer: Preclinical models using chronic IT infusion in animals (e.g., beagle dogs) provide key insights. Studies should measure CSF-to-plasma concentration ratios, terminal elimination half-life (T½-β), and clearance rates. For example, IT bolus injections followed by continuous infusion at varying doses (1–5 µg/hr) allow characterization of steady-state CSF concentrations and distribution kinetics. Behavioral observations (e.g., thermal nociception inhibition) can correlate pharmacokinetics with pharmacodynamics .

Q. How does this compound's mechanism of action differ from opioids in pain modulation?

Methodological Answer: this compound directly blocks N-type calcium channels via G protein-coupled inhibition, preventing neurotransmitter release in nociceptive pathways. Unlike opioids, which indirectly modulate calcium channels through µ-receptors (susceptible to tolerance), this compound’s effects are tolerance-resistant. Experimental verification involves electrophysiological assays (e.g., dorsal root ganglion recordings) and comparative studies measuring synaptic transmission inhibition in opioid-tolerant models .

Q. What are validated outcome measures for this compound efficacy in clinical trials?

Methodological Answer: The Visual Analog Scale of Pain Intensity (VASPI) is the primary endpoint, supplemented by systemic opioid consumption reduction. Secondary metrics include the Brief Pain Inventory (BPI) domains (mood, sleep, activity) and adverse event (AE) monitoring. Trials should use randomized, double-blind, placebo-controlled designs with slow titration (e.g., 0.5–2.4 µg/day) to minimize confounding neuropsychiatric AEs .

Advanced Research Questions

Q. How can conflicting efficacy data from this compound RCTs be reconciled?

Methodological Answer: Discrepancies arise from titration speed, baseline pain etiology (neuropathic vs. cancer-related), and AE-driven attrition. Meta-analyses (e.g., pooled odds ratio = 2.77 for responders vs. placebo) highlight the need for stratified randomization by pain type and adaptive trial designs. Sensitivity analyses should account for protocol amendments (e.g., dose adjustments due to AEs) and use last-observation-carried-forward (LOCF) methods to address dropout bias .

Q. What strategies mitigate neuropsychiatric AEs during this compound trials?

Methodological Answer: Slow titration (≤2.4 µg/day weekly increments) and pre-screening for psychosis history are critical. Real-time AE monitoring tools (e.g., validated psychiatric scales) and dose holds for cognitive impairment/hallucinations reduce severity. Pharmacovigilance registries (e.g., PRIZM) show that low-dose initiation (0.5–1.2 µg/day) improves tolerability while maintaining efficacy .

Q. What molecular interactions underlie this compound's selectivity for CaV2.2 channels?

Methodological Answer: Cryo-EM structural studies reveal that this compound binds via α1-subunit ECL loops (extracellular domains) in CaV2.2, particularly interacting with repeat III ECL residues. Mutagenesis experiments (e.g., alanine scanning) can identify critical binding residues. Competitive assays with ω-conotoxin MVIIA further validate binding specificity .

Q. How does this compound synergize with adjunct IT therapies like morphine or clonidine?

Methodological Answer: Preclinical models demonstrate additive analgesia via distinct pathways: this compound (calchannel blockade) + morphine (µ-receptor agonism). Clinical protocols involve fixed this compound dosing with morphine titration (e.g., 0.25–1.5 mg/day). Safety assessments must monitor synergistic AEs (e.g., hypotension, GI motility reduction) using open-label extension phases .

Q. What biomarkers predict this compound responsiveness in chronic pain subtypes?

Methodological Answer: CSF proteomics (e.g., neurotransmitter/metabolite profiling) and genetic markers (e.g., CACNA1B polymorphisms) are under investigation. Retrospective analyses from registries suggest cancer-related pain and opioid-naïve patients exhibit higher response rates. Prospective studies should integrate multi-omics approaches to identify predictive signatures .

Q. Methodological Frameworks

Q. How to formulate a PICOT question for this compound combination therapy studies?

Methodological Answer:

- P : Patients with refractory neuropathic pain.

- I : IT this compound + morphine.

- C : IT morphine monotherapy.

- O : ≥30% VASPI reduction at 12 weeks.

- T : 6-month follow-up. This framework ensures comparability with existing trials (e.g., Webster et al., 2009) and aligns with PACC guidelines for IT polytherapy .

Q. What statistical methods address this compound's high attrition rates in longitudinal studies?

Methodological Answer: Mixed-effects models with repeated measures (MMRM) handle missing data from AE-related dropouts. Time-to-event analyses (e.g., Kaplan-Meier) assess durability of pain relief. Sensitivity analyses comparing completer vs. ITT cohorts validate robustness .

Properties

IUPAC Name |

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKIMPVREBSLAJ-QTBYCLKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H172N36O32S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883174 | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2639.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nociceptive pain signalling is a complex processing pathway involving peripheral nociceptors, primary afferent nerve fibres, and downstream CNS neurons located in the spinal cord. Voltage-gated calcium channels (VGCCs) are important regulatory components of neural signalling and include the N-type (Cav2.2) heteromultimeric high-voltage type calcium channels. Chronic pain conditions, including inflammatory and neuropathic pain, often involve the aberrant upregulation of VGCC activity through various cellular mechanisms, which can lead to allodynia and hyperalgesia. Specifically, N-type channel activation in lightly myelinated Aδ- and C-fibres is known to mediate the release of neurotransmitters substance P (SP), calcitonin gene-related peptide (CGRP), and glutamate, which influence downstream neural activation and pain perception. In addition, SP and CGRP induce inflammation, potentially exacerbating pre-existing inflammatory chronic pain. Ziconotide belongs to the ω-conotoxin class of neurotoxic peptides derived from the cone snail _Conus magus_ which are capable of inhibiting N-type VGCCs. Although the exact mechanism is yet to be elucidated, it is thought that ω-conotoxins function through direct occlusion of the ion pore to prevent calcium translocation across the membrane. Additional studies involving expression of chimeric subunits and molecular modelling suggest that insertion of the ziconotide Met12 residue into a hydrophobic pocket formed by Ile300, Phe302, and Leu305 of Cav2.2 increases binding and may be associated with toxic adverse effects., /Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain. | |

| Record name | Ziconotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

107452-89-1 | |

| Record name | Ziconotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziconotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107452-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.